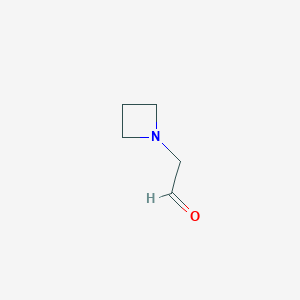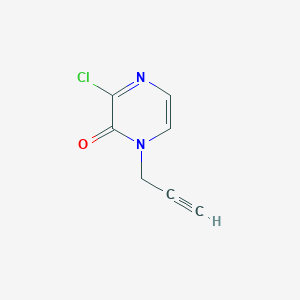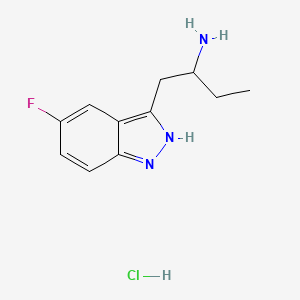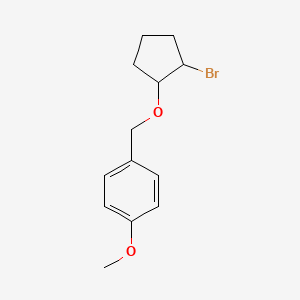
1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene is an organic compound that features a brominated cyclopentane ring attached to a methoxybenzene moiety through an oxymethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene typically involves the following steps:
Bromination of Cyclopentane: Cyclopentane is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromocyclopentane.
Formation of Oxymethyl Intermediate: The 2-bromocyclopentane is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 2-bromocyclopentylmethanol.
Etherification: The 2-bromocyclopentylmethanol is then reacted with 4-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 1-(((2-Hydroxycyclopentyl)oxy)methyl)-4-methoxybenzene.
Oxidation: Formation of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(((2-Cyclopentyl)oxy)methyl)-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(((2-Chlorocyclopentyl)oxy)methyl)-4-methoxybenzene
- 1-(((2-Fluorocyclopentyl)oxy)methyl)-4-methoxybenzene
- 1-(((2-Iodocyclopentyl)oxy)methyl)-4-methoxybenzene
Uniqueness
1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H17BrO2 |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
1-[(2-bromocyclopentyl)oxymethyl]-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)9-16-13-4-2-3-12(13)14/h5-8,12-13H,2-4,9H2,1H3 |
InChI-Schlüssel |
JEGRDSVMXHRFPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
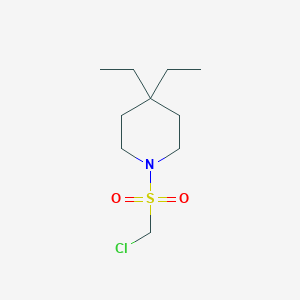

![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
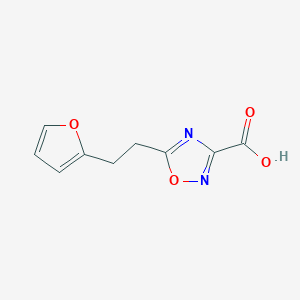
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
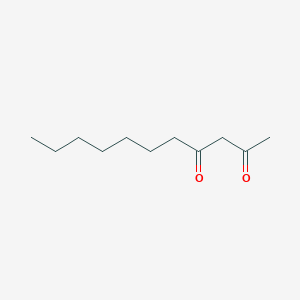
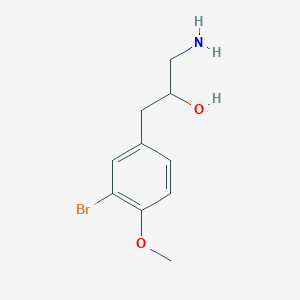
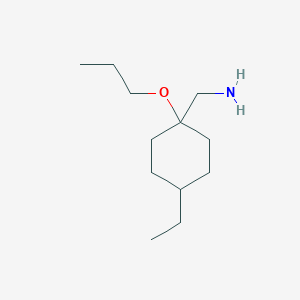
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
